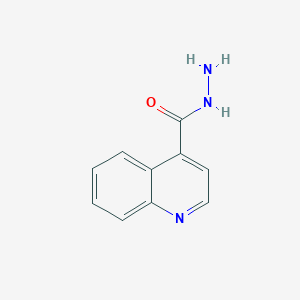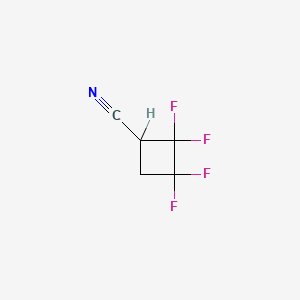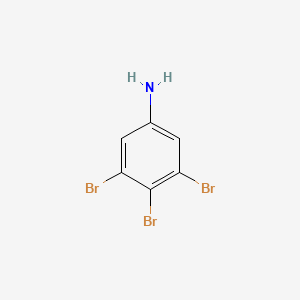
1-(1H-indol-3-yl)ethanamine
Overview
Description
1-(1H-indol-3-yl)ethanamine is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is an indole derivative, which is a heterocyclic compound with a bicyclic structure, including a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is a common framework in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methods. For instance, a series of derivatives were synthesized by acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . Another approach involved the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione, followed by transformations using Pictet-Spengler reaction conditions . Additionally, novel derivatives were synthesized by cyclization of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone .
Molecular Structure Analysis
The molecular structures of the synthesized this compound derivatives were confirmed using various spectroscopic techniques such as 1H NMR, IR, mass spectra, and elemental analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the indole core.
Chemical Reactions Analysis
The indole derivatives exhibit a range of chemical reactivity, which is utilized in their synthesis and further transformations. For example, the reaction of 3-hydroxy-3H-indole-3-ethanamines with enamines in the presence of tosyl or mesyl chloride was used to introduce various substituents at the 2-position of the indole ring . The ability to undergo isomerization and rearrangement reactions was also demonstrated, as seen in the synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their subsequent rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents on the indole core. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the indolic aldonitrones halogenated at position 5 of the indole core were found to be potent inhibitors of the Staphylococcus aureus NorA efflux pump . The introduction of various substituents can also lead to compounds with moderate-to-potent antiproliferative activities against different cancer cell lines . The antimicrobial activity of these derivatives was also evaluated, with some compounds showing activity against Gram-positive and Gram-negative bacteria, as well as fungal species .
Scientific Research Applications
Antibacterial and Antifungal Properties
Indole Derivatives as Efflux Pump Inhibitors : Indole derivatives of 1-(1H-indol-3-yl)ethanamine have shown promise as efflux pump inhibitors against Staphylococcus aureus strains resistant to fluoroquinolones. These compounds, including novel ones, have been synthesized and demonstrated to enhance the antibacterial activity of ciprofloxacin, a key fluoroquinolone antibiotic (Héquet et al., 2014).
Novel Schiff Bases with Antimicrobial Activity : Novel Schiff bases derived from this compound have shown significant antimicrobial activity. These compounds have been effective against various bacterial and fungal species, indicating their potential in treating infections (Rajeswari & Santhi, 2019).
Antibacterial and Antifungal Derivatives : A series of this compound derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as several fungal species (Kumbhare et al., 2013).
Synthetic Chemistry Applications
Enantioselective Iso-Pictet-Spengler Reactions : this compound has been utilized in direct, highly enantioselective iso-Pictet-Spengler reactions. These reactions provide access to underexplored indole-based core structure motifs in medicinal chemistry, highlighting the compound's utility in synthesizing novel molecular structures (Schönherr & Leighton, 2012).
Synthesis of Novel Indole-Derived Thioureas : Synthesis of 2-(1H-indol-3-yl)ethylthiourea derivatives has been achieved using this compound. These compounds exhibit antimicrobial activity and have shown potential in inhibiting DNA gyrase and topoisomerase IV activities in bacteria. Some derivatives also exhibit potent activity against HIV-1 (Sanna et al., 2018).
Catalytic Activities of Rare-Earth Metal Amido Complexes : this compound has been used in synthesizing novel trinuclear rare-earth metal amido complexes. These complexes display high catalytic activity for the hydrophosphonylation of aldehydes and ketones, suggesting their potential in organic synthesis and catalysis (Yang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMNLNTLNOVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388485 | |
| Record name | 1-(1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19955-83-0 | |
| Record name | 1-(1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main mechanism of action of 1-(1H-indol-3-yl)ethanamine derivatives against bacteria?
A1: While some this compound derivatives show modest intrinsic antibacterial activity, many act by inhibiting the NorA efflux pump in Staphylococcus aureus [, ]. This pump is known to expel antibiotics, including fluoroquinolones, from bacterial cells, contributing to antibiotic resistance. By inhibiting NorA, these compounds can restore the activity of antibiotics like ciprofloxacin against resistant strains [, ].
Q2: How does the structure of this compound derivatives influence their activity against the NorA efflux pump?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can significantly impact NorA inhibition potency []. For instance, halogenation at the 5-position of the indole core, particularly with iodine, enhances the inhibitory activity against the NorA pump []. Additionally, the presence of an aldonitrone group also appears to be beneficial for this activity [].
Q3: Have any this compound derivatives demonstrated promising activity against drug-resistant Staphylococcus aureus?
A3: Yes, research has identified several derivatives with potent activity against S. aureus strains overexpressing the NorA efflux pump, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) []. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) between 1 and 4 mg/L against these resistant strains [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)





![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)




